S 33138

Description

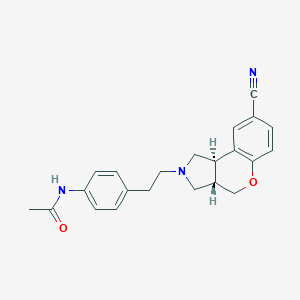

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[2-[(3aS,9bR)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-15(26)24-19-5-2-16(3-6-19)8-9-25-12-18-14-27-22-7-4-17(11-23)10-20(22)21(18)13-25/h2-7,10,18,21H,8-9,12-14H2,1H3,(H,24,26)/t18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZWIQDJFWTDAM-GHTZIAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCN2CC3COC4=C(C3C2)C=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)CCN2C[C@H]3COC4=C([C@@H]3C2)C=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245514-32-3 | |

| Record name | S-33138 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245514323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-33138 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ7ZL6XVM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Receptor Pharmacology of S33138

Dopamine (B1211576) Receptor Selectivity Profile

The interaction of S33138 with dopamine receptors is a cornerstone of its pharmacological identity, demonstrating a clear preference for the D3 receptor subtype over the D2 receptor.

S33138 exhibits a notable and selective affinity for the human dopamine D3 receptor. nih.gov Research demonstrates that it possesses an approximately 25-fold higher affinity for the human dopamine D3 receptor compared to both the long (D2L) and short (D2S) isoforms of the D2 receptor. nih.gov This preferential binding is quantified by its pKi values, which are a measure of binding affinity. The pKi value for S33138 at the human D3 receptor is 8.7. nih.gov In contrast, its affinity for the human D2L and D2S receptors is significantly lower, with pKi values of 7.1 and 7.3, respectively. nih.gov This contrasts with other antipsychotic agents like haloperidol (B65202) and clozapine, which generally show similar affinities for both D2 and D3 receptor sites. nih.gov The dopamine D3 receptor is of particular interest as a pharmacological target due to its specific distribution in the limbic areas of the brain, which are associated with cognitive and emotional functions. nih.gov

Table 1: Dopamine Receptor Binding Affinities and Functional Antagonism of S33138

| Receptor Subtype | Assay Type | Value Type | Value | Reference |

|---|---|---|---|---|

| Human Dopamine D3 | Binding Affinity | pKi | 8.7 | nih.gov |

| Human Dopamine D2L | Binding Affinity | pKi | 7.1 | nih.gov |

| Human Dopamine D2S | Binding Affinity | pKi | 7.3 | nih.gov |

| Human Dopamine D3 | Functional Antagonism (GTPγS) | pK(B) | 8.9 | nih.govresearchgate.net |

| Human Dopamine D3 | Functional Antagonism (GTPγS) | pA2 | 8.7 | nih.govresearchgate.net |

| Human D3/D2L Heterodimers | Functional Antagonism (cAMP) | pK(B) | 8.5 | nih.gov |

Beyond simple binding, S33138 acts as a functional antagonist at dopamine D3 receptors. In functional assays, such as those measuring guanosine-5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding, S33138 demonstrates potent, pure, and competitive antagonist properties at human D3 receptors. nih.govresearchgate.net These studies have yielded a pK(B) value of 8.9 and a pA(2) value of 8.7, confirming its strong antagonist activity. nih.govresearchgate.net This antagonist profile has been further substantiated in various other functional assays, including those that measure the recruitment of Gα(i3) proteins and the phosphorylation of extracellular-regulated kinase (ERK). nih.gov In cells where human D3 and D2L receptors are co-expressed and form heterodimers, S33138 effectively blocks the effects of the agonist quinpirole (B1680403). nih.gov This functional antagonism at D3 receptors is believed to contribute to its potential efficacy in addressing cognitive dysfunction. nih.gov

While S33138 shows a clear preference for the D3 receptor, it also interacts with D2 receptors, albeit at different concentrations. Higher concentrations of S33138 are necessary to effectively block the human D2L and D2S receptor subtypes when compared to the D3 receptor. nih.govresearchgate.net Studies suggest a dose-dependent effect where moderate doses of S33138 lead to the blockade of both D3 and D2 receptors, with D3 antagonism being predominant. nih.gov However, as the dose increases, the blockade of D2 receptors becomes more prominent, leading to effects that are more characteristic of a D2-preferring antagonist. nih.gov

Interactions with Other Neurotransmitter Receptors

S33138's pharmacological profile is further defined by its interactions with other neurotransmitter systems, specifically certain adrenoceptors and serotonin (B10506) receptors.

S33138 displays selective antagonist activity at human alpha-2C (hα(2C)) adrenoceptors. nih.govresearchgate.net This interaction is specific to the α(2C) subtype, as the compound shows negligible affinity for the hα(2A) and hα(2B) adrenoceptor subtypes. nih.govresearchgate.net The antagonist properties at the hα(2C) adrenoceptor have been quantified across several different functional assays, yielding a range of pK(B) values: 7.2 in [35S]GTPγS assays, 6.9 in Gα(i3)/SPA, 7.3 in Gα(o)/SPA, and 7.1 in measures of extracellular-regulated-kinase phosphorylation. nih.govresearchgate.net Alpha-2C adrenoceptors are known to be involved in regulating the release of neurotransmitters like noradrenaline and dopamine in the central nervous system. nih.gov

S33138 also exhibits modest antagonist properties at specific human serotonin receptors. researchgate.net It interacts with 5-HT2A receptors, with reported pK(B) values of 6.8 in a Gα(q)/SPA assay and 6.9 in an inositol (B14025) formation assay. researchgate.net Additionally, S33138 shows antagonist activity at 5-HT7 receptors, with a determined pK(B) of 7.1 in an adenylyl cyclase assay. researchgate.net In contrast to its potent effects at D3 receptors, its interactions with these serotonin receptor subtypes are considered more moderate. researchgate.net

Table 2: S33138 Interactions with Other Neurotransmitter Receptors

| Receptor Subtype | Assay Type | Value Type | Value | Reference |

|---|---|---|---|---|

| Human Alpha-2C Adrenoceptor | Functional Antagonism ([35S]GTPγS) | pK(B) | 7.2 | nih.govresearchgate.net |

| Human Alpha-2C Adrenoceptor | Functional Antagonism (Gα(i3)/SPA) | pK(B) | 6.9 | nih.govresearchgate.net |

| Human Alpha-2C Adrenoceptor | Functional Antagonism (Gα(o)/SPA) | pK(B) | 7.3 | nih.govresearchgate.net |

| Human Alpha-2C Adrenoceptor | Functional Antagonism (ERK) | pK(B) | 7.1 | nih.govresearchgate.net |

| Human Serotonin 5-HT2A | Functional Antagonism (Gα(q)/SPA) | pK(B) | 6.8 | researchgate.net |

| Human Serotonin 5-HT2A | Functional Antagonism (Inositol Formation) | pK(B) | 6.9 | researchgate.net |

| Human Serotonin 5-HT7 | Functional Antagonism (Adenylyl Cyclase) | pK(B) | 7.1 | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| S33138 |

| Haloperidol |

| Clozapine |

| Olanzapine |

| Risperidone |

| Quinpirole |

| Eticlopride |

| Pramipexole |

| Apomorphine |

| Dopamine |

| Noradrenaline |

| Serotonin |

| Acetylcholine (B1216132) |

| Mirtazapine |

| Idazoxan |

| Prazosin |

| Propranolol |

| ORM-13070 |

| ORM-10921 |

| ORM-12741 |

| Ondansetron |

| Raclopride |

Evaluation of Affinity for Alpha-1 Adrenoceptor, Muscarinic, and Histamine (B1213489) Receptors

In contrast to many clinically utilized antipsychotic agents, S33138 demonstrates a notable lack of affinity for several receptor types that are often associated with undesirable side effects. nih.gov Comprehensive binding studies have revealed that S33138 has a negligible affinity for multiple subtypes of alpha-1 adrenoceptors, as well as muscarinic and histamine receptors. nih.gov This characteristic distinguishes it from compounds like clozapine, olanzapine, and risperidone, which exhibit significant interactions at these receptors. nih.gov The low affinity for these receptors suggests a potentially more targeted pharmacological action with a reduced likelihood of side effects such as hypotension, which can be mediated by alpha-1 adrenoceptor blockade. nih.gov

| Receptor Family | Affinity of S33138 | Reference |

| Alpha-1 Adrenoceptors | Negligible | nih.gov |

| Muscarinic Receptors | Negligible | nih.gov |

| Histamine Receptors | Negligible | nih.gov |

Signal Transduction Pathways and Receptor Coupling

The mechanism of action of S33138 is intrinsically linked to its interaction with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling. nih.govwikipedia.org

S33138 primarily exerts its effects through the modulation of dopamine D2-like receptors (D2, D3, and D4), which are classic examples of GPCRs. nih.gov These receptors are coupled to inhibitory G-proteins (Gαi/o), which, upon activation, lead to a cascade of intracellular events. nih.gov The activation of these receptors by an agonist typically results in the dissociation of the G-protein heterotrimer (Gαβγ) and subsequent downstream signaling. nih.gov S33138 acts as an antagonist at these receptors, blocking the effects of endogenous agonists like dopamine. nih.gov

Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds with their receptor targets. nih.gov For S33138, these assays have been pivotal in determining its affinity and selectivity. nih.gov Studies using radiolabeled ligands have established that S33138 exhibits a significantly higher affinity for the human dopamine D3 receptor compared to the D2L (long isoform) and D2S (short isoform) receptors. nih.gov

Functional assays, such as the [35S]GTPγS binding assay, provide insights into the functional consequences of this binding. nih.govnih.gov This assay measures the activation of G-proteins, a proximal event following receptor stimulation. nih.gov In assays using membranes from cells expressing human D3 receptors, S33138 demonstrated potent and competitive antagonist properties. nih.gov It effectively blocked the stimulation of [35S]GTPγS binding induced by dopamine agonists. nih.gov Notably, higher concentrations of S33138 were required to produce the same antagonistic effect at D2L and D2S receptors, underscoring its preferential antagonism at the D3 receptor. nih.gov

| Assay Type | Finding for S33138 | Receptor Target | Reference |

| Radioligand Binding | High affinity (pKi = 8.7) | Human Dopamine D3 Receptor | nih.gov |

| Radioligand Binding | Lower affinity (pKi = 7.1, 7.3) | Human Dopamine D2L/D2S Receptors | nih.gov |

| [35S]GTPγS Binding | Potent, pure, and competitive antagonist (pKB = 8.9, pA2 = 8.7) | Human Dopamine D3 Receptor | nih.gov |

| [35S]GTPγS Binding | Weaker antagonist activity | Human Dopamine D2L/D2S Receptors | nih.gov |

The antagonistic action of S33138 at dopamine D3 and D2 receptors leads to the modulation of downstream intracellular signaling pathways. One such pathway involves the phosphorylation of extracellular signal-regulated kinase (ERK), a key protein in cell signaling that can be influenced by GPCR activity. nih.gov The preferential antagonist properties of S33138 at human D3 versus D2L receptors have been further substantiated in assays measuring ERK phosphorylation. nih.gov

Another critical signaling pathway regulated by D2-like receptors is the adenylyl cyclase-cAMP pathway. Activation of these Gαi/o-coupled receptors typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) formation. youtube.com In cells co-expressing human D3 and D2L receptors, S33138 was shown to block the inhibitory effect of the dopamine agonist quinpirole on forskolin-stimulated cAMP formation, with a pKB value of 8.5. nih.gov

There is growing evidence that GPCRs can form heterodimers, which can exhibit unique pharmacological and functional properties compared to their constituent monomeric receptors. nih.gov The functional interaction between D2 and D3 receptors is an area of active investigation. Studies on cells co-transfected with human D3 and D2L receptors, where they can assemble into heterodimers, have provided a platform to study the effects of ligands like S33138 on these complexes. nih.gov In this context, S33138 effectively antagonized the functional response mediated by the D3/D2L heterodimer, as demonstrated by its ability to block the inhibition of cAMP formation. nih.gov

Computational and Structural Approaches in Drug Design

The development of selective ligands for dopamine receptor subtypes, such as S33138 for the D3 receptor, is a significant goal in medicinal chemistry. nih.gov Computational and structural approaches are increasingly being employed to design such specific molecules. While specific computational studies detailing the design of S33138 are not extensively publicized, the general principles of structure-based drug design are highly relevant. This involves creating 3D models of the target receptor, often based on crystal structures of related GPCRs, to understand the binding pocket and key interactions that govern ligand affinity and selectivity. mdpi.com By identifying differences in the amino acid residues within the binding sites of D2 and D3 receptors, medicinal chemists can design compounds that preferentially interact with one subtype over the other. nih.gov This approach facilitates the rational design of novel therapeutic agents with improved efficacy and reduced side effect profiles.

Structure-Based Drug Design Principles

The design of selective ligands for the dopamine D3 receptor is a significant challenge in medicinal chemistry due to the high degree of structural homology between the D3 and D2 receptors. Structure-based drug design (SBDD) leverages the three-dimensional structure of a target protein to design and optimize ligands with high affinity and selectivity. nih.gov This approach is fundamental in developing compounds like S33138 that can differentiate between closely related receptor subtypes.

A key strategy in achieving selectivity for the D3 receptor is the exploitation of subtle differences in the amino acid composition and conformation of the binding pockets of D3 and D2 receptors. While the development of S33138 was discontinued (B1498344) due to insufficient activity in clinical trials for schizophrenia and drug abuse, its design as a D3-preferring antagonist highlights important principles. mdpi.com One such principle is the concept of bitopic ligands, which engage both the primary binding site (orthosteric site) and a secondary, allosteric site on the receptor. mdpi.com This dual interaction can enhance both affinity and selectivity. Although not explicitly detailed for S33138, this strategy is a cornerstone in the design of next-generation D3 receptor ligands. mdpi.com

The development of S33138 as a benzopyranopyrrolidine derivative was the result of efforts to create a molecule with a unique receptor-binding profile compared to existing antipsychotics. nih.gov The aim was to achieve potent D3 receptor antagonism while minimizing D2 receptor activity to potentially reduce the motor side effects commonly associated with less selective antipsychotics.

Receptor-Ligand Interaction Modeling

Understanding the specific molecular interactions between a ligand and its receptor is crucial for rational drug design. Receptor-ligand interaction modeling utilizes computational methods to predict and analyze the binding mode of a compound within the receptor's active site. encyclopedia.pub For the dopamine D3 receptor, pharmacophore modeling is a key technique used to define the essential chemical features required for a ligand to bind effectively. rsc.org A general pharmacophore for D3 selective ligands has been identified, which typically includes features like hydrogen bond acceptors and hydrophobic moieties. rsc.orgnih.gov

While specific modeling studies for S33138 are not extensively published, its chemical structure allows for inferences about its interaction with the D3 receptor. The cyano group and the acetamide (B32628) moiety likely participate in key hydrogen bonding interactions within the receptor's binding pocket. The benzopyranopyrrolidine core provides the necessary steric and electronic properties to fit within the hydrophobic regions of the binding site.

Computational studies on other D3 receptor ligands have demonstrated the importance of specific amino acid residues in the transmembrane domains of the receptor for ligand binding. These models, often refined through techniques like molecular dynamics simulations, provide a dynamic view of the receptor-ligand complex and help in understanding the basis of subtype selectivity. nih.gov The development of S33138 would have benefited from such modeling approaches to optimize its fit and interaction with the D3 receptor over the D2 receptor.

Chemoinformatics and Computer-Aided Drug Discovery

Chemoinformatics and computer-aided drug discovery (CADD) are integral to modern pharmaceutical research, enabling the efficient analysis of large chemical datasets and the prediction of compound properties. nih.govmdpi.com These methodologies play a critical role in identifying and optimizing lead compounds. Techniques such as virtual screening, where large libraries of virtual compounds are computationally docked into a receptor's binding site, help in identifying potential hits. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful chemoinformatic tool that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of novel compounds and guides the synthetic efforts towards more potent and selective molecules.

The discovery of S33138 and other D3 receptor ligands has been facilitated by these CADD approaches. mdpi.com The process likely involved the screening of chemical libraries and the iterative optimization of hit compounds based on their predicted and experimentally determined binding affinities and functional activities. The goal of these computational efforts is to design molecules with a desirable polypharmacological profile, interacting with multiple targets to achieve a specific therapeutic effect. mdpi.com

Preclinical Pharmacological Investigations of S33138

Neurochemical Profiles

The neurochemical actions of S 33138 have been characterized through various in vivo studies, revealing its influence on key neurotransmitter systems and markers of neuronal activity.

Modulation of Extracellular Dopamine (B1211576) Levels (Cortical and Striatal)

This compound has demonstrated the ability to counteract the effects of D3/D2 receptor agonists on dopamine release. In preclinical models, this compound prevented the inhibitory influence of the agonist PD128,907 on dopamine release across several brain regions, including the frontal cortex, nucleus accumbens, and striatum. nih.gov This suggests that by acting as an antagonist at D3/D2 autoreceptors, this compound can modulate and increase the release of dopamine. nih.gov

Table 1: Effect of this compound on Agonist-Inhibited Dopamine Release

| Brain Region | Effect of this compound | Reference |

| Frontal Cortex | Prevented agonist-induced inhibition of dopamine release | nih.gov |

| Nucleus Accumbens | Prevented agonist-induced inhibition of dopamine release | nih.gov |

| Striatum | Prevented agonist-induced inhibition of dopamine release | nih.gov |

Influence on Dopaminergic Neuron Firing Rates (Ventral Tegmental Area and Substantia Nigra)

The compound exerts a differential influence on the firing rates of dopaminergic neurons in distinct midbrain structures. Chronic administration of this compound was found to be more potent in reducing the number of spontaneously active dopaminergic neurons in the ventral tegmental area (VTA) compared to the substantia nigra (SNc). nih.govnih.gov Furthermore, this compound was shown to abolish the inhibition of dopaminergic neuron firing in the VTA that is induced by the D3/D2 agonist PD128,907. nih.gov

Table 2: Influence of this compound on Dopaminergic Neuron Activity

| Brain Region | Effect on Spontaneously Active Neurons (Chronic) | Effect on Agonist-Inhibited Firing (Acute) | Reference |

| Ventral Tegmental Area (VTA) | Potent reduction in number | Abolished inhibition | nih.govnih.gov |

| Substantia Nigra (SNc) | Less potent reduction in number | Not specified | nih.govnih.gov |

Gene Expression Modulation (e.g., c-fos mRNA)

This compound administration modulates the expression of the immediate early gene c-fos, which is often used as a marker for neuronal activation. scienceopen.comnih.gov In mice, this compound was observed to increase the levels of mRNA that encodes for c-fos. nih.gov This effect was more pronounced in brain regions with a high density of D3 receptors, such as the Isles of Calleja and the nucleus accumbens, compared to the striatum, which is richer in D2 receptors. nih.gov

Table 3: this compound-Induced c-fos mRNA Expression

| Brain Region | Potency of c-fos mRNA Induction | Primary Receptor Density | Reference |

| Isles of Calleja | More Potent | D3-rich | nih.gov |

| Nucleus Accumbens | More Potent | D3-rich | nih.gov |

| Striatum | Less Potent | D2-rich | nih.gov |

Acetylcholine (B1216132) Release Enhancement in Prefrontal Cortex

The available preclinical literature from the conducted search does not provide specific data on the direct effects of this compound on enhancing acetylcholine release in the prefrontal cortex.

Chronic Administration Effects on Neurogenesis and Plasticity Markers (delta-FosB)

Long-term administration of this compound has been shown to impact markers of neuronal plasticity. Specifically, chronic treatment with this compound was found to enhance the levels of delta-FosB in the nucleus accumbens, a brain region rich in D3 receptors. Delta-FosB is a protein that accumulates after chronic stimuli and is implicated in long-lasting neural and behavioral plasticity. Studies also suggest that dopamine D3 receptors may exert an inhibitory influence on adult hippocampal neurogenesis, and the administration of this compound was shown to increase cell proliferation in wild-type mice.

Behavioral Phenotyping

Preclinical studies have evaluated the behavioral effects of this compound in various models of cognition. In rats, this compound was assessed in novel object recognition (NOR) and social novelty discrimination (SND) tasks. The NOR task relies predominantly on visual cues, while the SND task involves differentiating between familiar and novel subjects. Additionally, the compound's effects were characterized in rhesus monkeys with cognitive deficits induced by chronic low-dose exposure to the neurotoxin MPTP.

Table 4: Summary of Behavioral Phenotyping Studies for this compound

| Animal Model | Behavioral Paradigm | Key Finding | Reference |

| Rat | Novel Object Recognition (NOR) | Investigated effects on visual cue-based cognition. | |

| Rat | Social Novelty Discrimination (SND) | Evaluated effects on social memory and discrimination. | |

| Rhesus Monkey | CLD-MPTP Model of Cognitive Impairment | Characterized actions on attention, processing speed, and executive function. |

Models of Substance Use Disorders

The evaluation of S33138 in animal models of addiction has provided critical insights into its pharmacological profile and its potential to modify behaviors associated with substance abuse.

Intravenous drug self-administration is a key preclinical model used to assess the reinforcing effects of psychoactive substances. nih.gov In studies involving cocaine self-administration in rats, S33138 demonstrated a complex, dose-dependent biphasic effect. nih.govnih.gov At a moderate dose, the compound was observed to increase the rate of cocaine self-administration, an effect interpreted as a compensatory response to a partial reduction in the drug's rewarding properties. nih.govnih.gov However, at a higher dose, S33138 significantly inhibited cocaine self-administration, suggesting a more robust blockade of cocaine's reinforcing effects. nih.govnih.gov This pattern differs from highly selective D3 receptor antagonists, which are often ineffective at altering cocaine self-administration under low-effort, fixed-ratio reinforcement schedules. nih.gov The inhibitory effect of high-dose S33138 on cocaine self-administration may be linked to its action on D2 receptors. nih.govnih.gov

While S33138 is often discussed in the context of D3 receptor antagonists that have been evaluated for treating psychostimulant addiction, specific data from methamphetamine self-administration paradigms are less detailed in the available literature. nih.govnih.gov However, the known role of the dopamine D3 receptor in mediating the effects of methamphetamine suggests that antagonists like S33138 could influence its reinforcing properties. nih.gov

Table 1: Effect of S33138 on Cocaine Self-Administration in Rats

| Dose of S33138 | Effect on Cocaine Self-Administration | Probable Mechanism of Action |

|---|---|---|

| Low Doses | No significant effect. nih.gov | Insufficient receptor engagement. |

| Moderate Dose | Increased self-administration. nih.govnih.gov | Compensatory response to partial reward reduction (D3 antagonism). nih.gov |

This table is interactive. Click on the headers to sort.

The brain-stimulation reward (BSR) paradigm is a sensitive method for quantifying the rewarding and motivational effects of drugs. nih.govmdpi.com In this model, psychoactive drugs like cocaine typically enhance the rewarding effects of direct electrical brain stimulation, reflected as a decrease in the stimulation threshold required to maintain responding. nih.gov Preclinical studies have shown that S33138 effectively attenuates cocaine-enhanced BSR. nih.govnih.gov When administered alone, lower doses of S33138 had no intrinsic effect on BSR. nih.gov However, a higher dose produced a rightward shift in the BSR curve, an effect that can indicate a reduction in the reward value of the stimulation itself or even aversive-like properties. nih.govnih.gov This suggests that at lower doses, S33138 can counteract the reward-enhancing effects of cocaine, primarily through D3 receptor antagonism, while higher doses may produce more generalized effects on reward processing. nih.govnih.gov

Table 2: S33138 Effects in the Brain-Stimulation Reward (BSR) Paradigm

| Condition | Effect of S33138 | Interpretation |

|---|---|---|

| S33138 Alone (Low Doses) | No effect on BSR. nih.gov | Lack of intrinsic rewarding or aversive properties at these doses. |

| S33138 Alone (High Dose) | Shifted BSR curve to the right. nih.govnih.gov | Aversive-like effects or general reduction in reward sensitivity. |

This table is interactive. Click on the headers to sort.

The reinstatement model is a widely used animal paradigm that mimics relapse to drug use in humans. nih.govnih.govsygnaturediscovery.com In this model, after a period of drug self-administration followed by extinction (where responding is no longer reinforced), re-exposure to the drug can trigger a robust renewal of drug-seeking behavior. nih.gov Investigations using this model have demonstrated that S33138 dose-dependently inhibits cocaine-induced reinstatement of drug-seeking behavior in rats. nih.govnih.gov This inhibitory effect was observed at doses that did not independently impair general motor function, suggesting a specific action on the motivational processes that drive relapse. nih.govnih.gov These findings indicate that by blocking D3 receptors, S33138 can interfere with the mechanisms by which drug cues trigger the motivation to seek the drug. nih.gov

To determine if a compound specifically targets drug-related reward pathways or has a more general dampening effect on all rewarding stimuli, its effects on natural rewards like sucrose (B13894) are assessed. nih.govfrontiersin.org Studies found that higher doses of S33138, which were effective in inhibiting cocaine self-administration, also significantly inhibited sucrose self-administration. nih.govnih.gov This contrasts with more selective D3 receptor antagonists, which have been shown to have limited impact on natural rewards. nih.gov The inhibition of sucrose self-administration by S33138 is thought to be mediated primarily by its blockade of D2 receptors, suggesting that at higher doses, the compound's effects are not specific to drug-related rewards and may impact general motivation and reward processing. nih.govnih.gov

Cognitive Function Assessment

Beyond its role in addiction models, the dopamine D3 receptor is also implicated in cognitive processes.

The Novel Object Recognition (NOR) test is a standard procedure used in rodents to assess certain aspects of learning and memory, relying on the innate tendency of animals to explore a novel object more than a familiar one. nih.govnih.gov In a rat model where a time delay was used to induce a cognitive deficit, S33138 was shown to dose-dependently block this impairment of novel object recognition. nih.gov This finding suggests that S33138 can improve performance in tasks related to visual learning and memory. nih.gov The pro-cognitive effects of S33138 in this and other models support the strategy of D3 receptor blockade for potentially improving cognitive performance in central nervous system disorders. nih.gov

Social Recognition and Novelty Discrimination Models

This compound has demonstrated robust efficacy in rodent models of memory, particularly those assessing social and object recognition. In rats, cognitive deficits can be induced by introducing a prolonged delay between the initial exposure to a stimulus (another rat or an object) and a subsequent test phase. This compound has been shown to counteract these delay-induced impairments.

In a social novelty discrimination task, which relies on olfactory cues, this compound effectively reduced delay-induced deficits. nih.gov Similarly, in a Novel Object Recognition (NOR) task, a model of visual learning and memory, the compound dose-dependently blocked performance impairment caused by an extended delay. nih.govoup.com The pro-cognitive effects of this compound are not limited to delay-induced amnesia. The compound also potently reverses social recognition deficits induced by the muscarinic antagonist scopolamine, which is used to model cholinergic dysfunction. capes.gov.brnih.gov Furthermore, direct administration of this compound into the prefrontal cortex has been shown to improve social recognition, highlighting the importance of this brain region in mediating its effects. capes.gov.br

Table 1: Effects of this compound in Rodent Recognition Models

| Model Type | Task | Deficit Induction Method | Observed Effect of this compound | Supporting Evidence |

|---|---|---|---|---|

| Cognitive Memory | Social Novelty Discrimination | Prolonged Inter-trial Delay | Reversal of performance deficit | nih.govoup.com |

| Cognitive Memory | Novel Object Recognition (NOR) | Prolonged Inter-trial Delay | Blockade of performance impairment | nih.govoup.com |

| Cholinergic Deficit | Social Recognition | Scopolamine Administration | Attenuation of recognition perturbation | capes.gov.brnih.gov |

| Neurodevelopmental | Novel Object Recognition (NOR) | Social Isolation Rearing | Reversal of recognition impairment | nih.gov |

Improvement of Cognitive Performance in Primate Models

The pro-cognitive actions of this compound have been extended to non-human primate models, demonstrating its effects in more complex cognitive domains. nih.govmdpi.com In one paradigm, rhesus monkeys were exposed to low doses of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce cognitive impairment without significant motor disruption. nih.govoup.com In these monkeys, this compound reversed deficits in an attentional set-shifting task, a measure of cognitive flexibility. nih.govoup.com In the same animals, it also improved accuracy in a variable delayed-response task, which assesses attention and working memory, particularly at shorter delay intervals. nih.govoup.com

In a separate series of experiments involving monkeys with naturally occurring, age-related cognitive deficits, this compound significantly improved task accuracy in a delayed matching-to-sample (DMS) procedure, a classic test of working memory. nih.govnih.gov These findings are significant as they represent the first published data on the cognitive effects of a D₃ receptor antagonist in primates and suggest that its benefits are applicable to deficits arising from different causes, including neurotoxicity and aging. nih.govoup.com

Table 2: Pro-Cognitive Effects of this compound in Non-Human Primate (NHP) Models

| Primate Model | Cognitive Task | Observed Effect of this compound | Supporting Evidence |

|---|---|---|---|

| MPTP-Induced Cognitive Impairment | Attentional Set-Shifting (Cognitive Flexibility) | Reversal of performance deficits | nih.govoup.com |

| MPTP-Induced Cognitive Impairment | Variable Delayed-Response (Attention/Working Memory) | Improved accuracy at short delays | nih.govoup.com |

| Age-Related Cognitive Deficits | Delayed Matching-to-Sample (Working Memory) | Improved accuracy at long delays | nih.govnih.gov |

Models of Psychotic Disorders

Assessment in Neurodevelopmental Models (e.g., Social Isolation Rearing)

Post-weaning social isolation rearing in rats is a widely used neurodevelopmental model that produces behavioral abnormalities relevant to schizophrenia, including cognitive deficits and hyperactivity. This compound has been evaluated in this model, where it demonstrated positive effects. Specifically, this compound was able to reverse the impairment in Novel Object Recognition (NOR) observed in rats that had been subjected to social isolation rearing. nih.gov Furthermore, investigations into locomotor activity showed that socially isolated rats exhibit hyperactivity compared to group-housed controls. researchgate.net Treatment with this compound appeared to selectively reduce this hyperactivity in the isolated rats, suggesting a normalizing effect on their behavioral state. researchgate.net

Counteracting Agonist-Induced Behavioral Effects (e.g., Hypothermia, Yawning)

Dopamine D₂/D₃ receptor agonists, such as 7-OH-DPAT, induce specific, measurable physiological and behavioral responses in rats, including hypothermia and yawning. These responses are often used to characterize the in vivo activity of dopamine receptor ligands. This compound has been shown to effectively counteract these agonist-induced effects. It demonstrates a clear antagonistic action at postsynaptic D₃/D₂ sites by attenuating both the hypothermia and the yawning elicited by 7-OH-DPAT in rats. This activity is consistent with its profile as a dopamine D₃/D₂ receptor antagonist.

Analysis of Discriminative Stimulus Properties

Drug discrimination studies are used to characterize the subjective effects of a compound by training animals to recognize and respond to its internal cues. The D₃-preferring agonist PD128,907 produces a distinct discriminative stimulus in rats. This compound was shown to potently and dose-dependently block the discriminative stimulus properties of PD128,907. This finding indicates that this compound effectively prevents the subjective effects produced by D₃ receptor activation, confirming its functional antagonist activity at D₃ receptors in vivo.

Models of Movement Disorders and Parkinson's Disease

The potential therapeutic utility of this compound has also been investigated in primate models of Parkinson's disease. In monkeys rendered parkinsonian through treatment with MPTP, the antiparkinsonian actions of the D₃/D₂ agonist ropinirole (B1195838) were examined in the presence of this compound. The research found that low doses of this compound significantly potentiated the beneficial motor effects of ropinirole. However, a high dose of this compound was observed to diminish the antiparkinsonian actions of ropinirole. This biphasic effect suggests a complex interaction, where low-level D₃ receptor blockade may enhance the efficacy of D₂/D₃ agonists, while higher levels of blockade, likely involving more significant D₂ receptor occupancy, may interfere with their action.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Classification |

|---|---|

| This compound | Preferential Dopamine D₃/D₂ Receptor Antagonist |

| S 33084 | Selective Dopamine D₃ Receptor Antagonist |

| Ropinirole | Dopamine D₂/D₃ Receptor Agonist |

| Scopolamine | Muscarinic Receptor Antagonist |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Neurotoxin |

| 7-OH-DPAT | Dopamine D₃/D₂ Receptor Agonist |

| PD128,907 | Dopamine D₃-Preferring Receptor Agonist |

Potentiation of Antiparkinsonian Effects of Dopamine Agonists

Preclinical research into the role of S33138 in modulating the effects of dopamine agonists, such as L-DOPA, has been a subject of investigation, particularly in animal models of Parkinson's disease. The primary animal models utilized for these studies are the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primate. These models are well-established for mimicking the dopamine depletion and motor symptoms characteristic of Parkinson's disease. nih.govresearchgate.netnih.govnih.gov

The therapeutic strategy of dopamine D3 receptor antagonism is being explored not just for direct antiparkinsonian effects, but also for its potential to enhance the efficacy of existing treatments like L-DOPA. While D3 receptor agonists are more commonly studied for their direct therapeutic potential in Parkinson's disease, antagonists are being investigated for their modulatory roles. nih.gov

In the 6-OHDA-lesioned rat model, which is a standard for assessing potential antiparkinsonian drugs, the administration of L-DOPA is known to reverse motor deficits. researchgate.net Studies with other D3 receptor ligands, such as the partial agonist BP 897, have shown that it is possible to attenuate the side effects of L-DOPA, like dyskinesia, without compromising its primary antiparkinsonian benefits. nih.gov This suggests that modulation of the D3 receptor can be a viable strategy to improve the therapeutic window of dopamine agonists.

Further research with specific D3 receptor antagonists is ongoing to fully elucidate their synergistic potential with L-DOPA and other dopamine agonists in treating Parkinson's disease. binghamton.edu

Interactive Data Table: Effects of D3 Receptor Ligands in Parkinson's Disease Models

| Compound | Animal Model | Primary Dopamine Agonist | Observed Effect on Dopamine Agonist Action |

| BP 897 (D3 partial agonist/antagonist) | MPTP-treated monkeys | L-DOPA | Attenuated L-DOPA-induced dyskinesia by 66% without affecting antiparkinsonian effects. nih.gov |

| PG01042 (D3 antagonist) | 6-OHDA-lesioned rats | D1 Receptor Agonist | Higher doses increased D1 agonist-induced abnormal involuntary movements. binghamton.edu |

Influence on Locomotor Activity and Motor Coordination

The influence of S33138 on locomotor activity and motor coordination has been assessed in various preclinical models. These studies are crucial for understanding the compound's intrinsic effects on motor function and its potential for inducing motor side effects.

In rodent models, S33138 has been shown to inhibit hyperlocomotion induced by various psychostimulants. This indicates an interaction with dopamine pathways that regulate motor activity. However, at higher doses, S33138 can induce catalepsy, a state of motor immobility, which is a common screening method for predicting extrapyramidal side effects of antipsychotic drugs in humans. nih.gov The dose at which catalepsy is induced is a critical factor in determining the therapeutic window of the compound. Studies with other antipsychotics, like haloperidol (B65202), have established dose-response curves for catalepsy in rats. researchgate.netnih.govfrontiersin.org

The rotarod test is a standard method for assessing motor coordination in rodents. While specific data for S33138 in the rotarod test is not detailed in the provided context, this test is widely used to evaluate the motor effects of novel compounds. scantox.com

Interactive Data Table: Preclinical Effects of S33138 on Motor Function

| Test | Animal Model | Doses of S33138 | Observed Effect |

| Amphetamine-induced hyperlocomotion | Rat | 0.63 - 10.0 mg/kg s.c. | Inhibition of hyperlocomotion. |

| Cocaine-induced hyperlocomotion | Rat | 0.63 - 10.0 mg/kg s.c. | Inhibition of hyperlocomotion. |

| Dizocilpine-induced hyperlocomotion | Rat | 0.63 - 10.0 mg/kg s.c. | Inhibition of hyperlocomotion. |

| Catalepsy Induction | Rat | 10.0 - 40.0 mg/kg s.c. | Induction of catalepsy at higher doses. |

Toxicology Research of S33138

Preclinical Safety and Toxicity Evaluation

The initial phase of safety assessment for a new chemical entity like S 33138 involves extensive preclinical evaluation to identify potential hazards. These studies are designed to characterize the toxic effects of the compound across a range of doses and durations of exposure.

Assessment in Animal Models

Preclinical safety studies are conducted in various animal models to understand the potential toxic effects of a drug candidate before human trials. nih.gov These studies are typically performed in at least two species, one rodent and one non-rodent, to increase the predictive value for human safety. nih.gov For a compound like this compound, which has been studied for its cognitive-enhancing effects in rats and rhesus monkeys, these species would be logical choices for toxicological assessment. nih.gov

The evaluation in animal models would typically include a range of studies to assess different aspects of toxicity.

Table 1: Typical Preclinical Toxicology Studies in Animal Models

| Study Type | Animal Models | Key Parameters Evaluated |

| Single-Dose Toxicity | Rodent (e.g., Rat), Non-Rodent (e.g., Dog or Primate) | Acute toxic effects, maximum tolerated dose (MTD), and potential target organs for toxicity. |

| Repeat-Dose Toxicity | Rodent, Non-Rodent | Effects of prolonged exposure, identification of target organs, dose-response relationship, and potential for accumulation. |

| Safety Pharmacology | Rodent, Non-Rodent | Effects on vital functions, including cardiovascular, respiratory, and central nervous systems. |

| Genotoxicity | In vitro and in vivo assays | Potential to cause genetic mutations or chromosomal damage. |

| Carcinogenicity | Long-term studies in rodents | Potential to cause cancer with chronic exposure. |

| Reproductive and Developmental Toxicity | Rodent | Effects on fertility, embryonic and fetal development, and postnatal development. |

While specific data from such comprehensive toxicology studies for this compound are not publicly available, the compound has been administered to rats and rhesus monkeys in cognitive studies, suggesting some level of acute tolerance in these species at the doses tested. nih.gov

Identification of Receptor-Mediated and Off-Target Toxicological Effects

The toxicological effects of a drug can be categorized as either on-target (related to the intended pharmacological mechanism) or off-target (resulting from interactions with other unintended biological molecules). criver.com

Receptor-Mediated (On-Target) Effects:

This compound is a potent dopamine (B1211576) D3 receptor antagonist. Therefore, exaggerated pharmacological effects related to D3 receptor blockade could potentially lead to adverse effects. For instance, while D3 receptor antagonism is being explored for therapeutic benefits, high levels of blockade could theoretically lead to unforeseen neurological or physiological consequences. A thorough safety pharmacology evaluation would be crucial to identify any such effects.

Off-Target Effects:

A comprehensive screening of this compound against a panel of other receptors, ion channels, and enzymes is a critical step to identify potential off-target interactions that could lead to toxicity. altex.org Techniques like competitive binding assays and functional assays are employed to determine the selectivity of the compound. Any significant interaction with other targets would warrant further investigation to understand the potential for off-target toxicity. Information regarding a broad off-target screening profile for this compound is not currently available in the public domain.

Advanced Toxicological Methodologies

In recent years, there has been a significant push to develop and incorporate New Approach Methodologies (NAMs) into drug safety assessment to improve predictivity for human health and to reduce, refine, and replace the use of animals in testing (the 3Rs). nih.govnih.govnih.govepa.govepa.gov

Application of New Approach Methods (NAMs) in Safety Assessment

NAMs encompass a range of in vitro, in silico, and other advanced methodologies that can provide valuable insights into the potential toxicity of a compound. nih.govnih.gov

Table 2: Examples of New Approach Methodologies (NAMs) in Toxicology

| NAM Category | Examples | Potential Application for this compound |

| In Vitro Assays | High-throughput screening (HTS) in human cell lines, organ-on-a-chip models, 3D cell cultures. | To assess cytotoxicity, metabolic liabilities, and potential for organ-specific toxicity (e.g., hepatotoxicity, cardiotoxicity) using human-relevant systems. |

| In Silico (Computational) Modeling | Quantitative Structure-Activity Relationship (QSAR) models, physiologically based pharmacokinetic (PBPK) modeling, molecular docking. | To predict potential toxicities based on the chemical structure of this compound, to simulate its distribution and metabolism in the body, and to predict potential off-target interactions. |

| Omics Technologies | Genomics, transcriptomics, proteomics, metabolomics. | To identify molecular changes in cells or tissues exposed to this compound, providing insights into its mechanisms of toxicity. |

The application of NAMs to the toxicological evaluation of this compound could provide a more nuanced understanding of its safety profile. For example, using human-derived cells in in vitro assays could offer more relevant data on potential human toxicity compared to animal models alone. nih.gov While the specific use of NAMs in the safety assessment of this compound has not been publicly reported, their integration into the preclinical toxicology program would be in line with modern drug development practices. nih.gov

Therapeutic Research Implications and Translational Perspectives

Role in Schizophrenia Pathophysiology and Treatment Strategies

S 33138's mechanism of action offers a targeted approach to addressing the multifaceted symptoms of schizophrenia, which are often categorized into positive, negative, and cognitive domains.

Modulation of Positive, Negative, and Cognitive Symptom Domains

Research into this compound has particularly highlighted its potential in ameliorating cognitive deficits associated with schizophrenia. Animal models have demonstrated that this compound can effectively counter cognitive impairment. For instance, in rodent studies, it blocked delay-induced impairments in novel object recognition, a measure of visual learning and memory. nih.gov Furthermore, this compound was shown to reduce deficits in social novelty discrimination in rats, a behavior that relies on olfactory cues. nih.gov In primate models, particularly in rhesus monkeys with cognitive deficits, this compound reversed impairments in an attentional set-shifting task, which assesses cognitive flexibility. nih.gov It also improved accuracy in a variable delayed-response task, a measure of attention and working memory. nih.gov The pro-cognitive effects of dopamine (B1211576) D3 receptor antagonists like this compound may be linked to their ability to enhance the release of acetylcholine (B1216132) in the prefrontal cortex. nih.gov

The selective blockade of D3 receptors is also considered a valuable strategy for addressing the negative symptoms of schizophrenia, such as social withdrawal and lack of motivation, which are often poorly managed by conventional antipsychotics. nih.gov Animal models that mimic these negative symptoms, such as social interaction and novel object recognition tests, have shown that selective D3 receptor blockade can enhance performance, suggesting a therapeutic potential for compounds like this compound. nih.gov

Regarding positive symptoms, such as hallucinations and delusions, the role of this compound is linked to the concept of sensorimotor gating. Deficits in prepulse inhibition (PPI) of the startle reflex are observed in schizophrenia and are thought to correlate with positive symptoms. While D2 receptors primarily mediate PPI disruption, selective D3 antagonists like this compound have been shown to reverse the PPI-disruptive effects of substances like apomorphine, suggesting an indirect modulatory role in the circuits related to positive symptoms. nih.gov

Differentiation from Conventional Antipsychotics

A key distinction of this compound lies in its preferential antagonism of dopamine D3 receptors over D2 receptors. nih.gov Conventional antipsychotics are primarily antagonists of the D2 receptor, and while this action is effective against positive symptoms, it is also associated with a higher risk of extrapyramidal side effects (motor-related symptoms) and hyperprolactinemia. nih.govpatsnap.com

This compound, in contrast, exhibits a significantly higher affinity for D3 receptors compared to D2 receptors. nih.gov This preferential binding is thought to confer a more favorable side effect profile, particularly with a reduced liability for motor disturbances. nih.gov The D3 receptor has a more restricted distribution in the brain compared to the D2 receptor, being concentrated in limbic areas associated with cognition and motivation. nih.govnppsychnavigator.com By targeting D3 receptors, this compound may offer a more focused therapeutic action on the cognitive and negative symptoms of schizophrenia, which are often resistant to conventional treatments. nih.govamanote.com Furthermore, chronic administration of conventional neuroleptics can lead to an upregulation of D2 receptors, which may be associated with the development of tolerance to their motor side effects but not their therapeutic effects. In animal studies, the D3 receptor does not appear to upregulate in the same manner, suggesting a potentially more stable long-term therapeutic effect for D3 antagonists. nih.gov

Therapeutic Potential in Substance Use Disorders

The role of the dopamine system, particularly the D3 receptor, in reward and reinforcement processes makes it a key target for interventions in substance use disorders. This compound has been investigated for its potential to mitigate drug craving and prevent relapse.

Impact on Drug Craving and Relapse Prevention

Preclinical studies have provided evidence for the efficacy of this compound in animal models of cocaine addiction. It has been shown to dose-dependently inhibit cocaine-induced reinstatement of drug-seeking behavior, a model for relapse. nih.gov This suggests that this compound could play a crucial role in preventing the recurrence of drug use following a period of abstinence. The mechanism is thought to involve the modulation of the brain's response to drug-related cues and stress, which are common triggers for craving and relapse.

Modulation of Reward Circuitry

The rewarding and reinforcing effects of drugs of abuse are central to the development and maintenance of addiction. This compound has demonstrated an ability to modulate the brain's reward circuitry. In animal studies using brain-stimulation reward (BSR), this compound was found to attenuate cocaine-enhanced BSR. nih.gov At higher doses, this compound also inhibited oral sucrose (B13894) self-administration, suggesting an influence on natural rewards as well. nih.gov This indicates that by antagonizing D3 receptors, this compound can diminish the rewarding value of addictive substances, thereby potentially reducing the motivation to seek and consume them. However, it is noteworthy that at high doses, the effects of this compound may also involve D2 receptor antagonism, which can influence locomotion and the response to natural rewards. nih.gov

Contributions to Parkinson's Disease Management

While the primary treatments for Parkinson's disease focus on restoring dopaminergic function to manage motor symptoms, there is a significant need for therapies that address the non-motor aspects of the disease, including cognitive impairment. Research suggests that this compound could contribute to the management of these cognitive deficits.

In primate models of Parkinson's disease, where cognitive impairment was induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) without causing motor disruption, this compound demonstrated pro-cognitive effects. nih.gov Specifically, it reversed deficits in an attentional set-shifting task and improved accuracy in a variable delayed-response task. nih.gov Furthermore, in aged monkeys with naturally occurring cognitive deficits, this compound improved performance in a working memory task. nih.gov These findings suggest that D3 receptor blockade with compounds like this compound could be a valuable strategy for improving cognitive performance in individuals with Parkinson's disease. nih.gov

Research Findings on this compound in Preclinical Models

| Disorder Model | Animal Model | Key Findings | Citation |

| Schizophrenia (Cognitive Deficits) | Rats | Blocked delay-induced impairment in novel object recognition and social novelty discrimination. | nih.gov |

| Rhesus Monkeys | Reversed deficits in attentional set-shifting and improved accuracy in a variable delayed-response task. | nih.gov | |

| Substance Use Disorder (Cocaine) | Rats | Attenuated cocaine-enhanced brain-stimulation reward and inhibited cocaine-induced reinstatement of drug-seeking behavior. | nih.gov |

| Parkinson's Disease (Cognitive Deficits) | Rhesus Monkeys (MPTP-induced) | Reversed deficits in an attentional set-shifting task and improved accuracy in a variable delayed-response task. | nih.gov |

| Aged Rhesus Monkeys | Improved task accuracy in a delayed matching-to-sample task of working memory. | nih.gov |

Addressing Motor and Non-Motor Symptoms

Parkinson's disease (PD) is a neurodegenerative disorder characterized by a wide array of motor and non-motor symptoms. nih.govnih.gov Motor symptoms, such as bradykinesia, rigidity, and tremor, are primarily due to the loss of dopaminergic neurons in the substantia nigra. nih.govnih.gov Non-motor symptoms, including cognitive impairment, depression, anxiety, and sleep disturbances, are also highly prevalent and significantly impact the quality of life for individuals with PD. nih.govresearchgate.net Animal models, such as those induced by the neurotoxins 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are utilized to replicate these symptoms and investigate novel therapeutic strategies. nih.govnih.gov

The dopamine D3 receptor has emerged as a potential target for addressing both the motor and non-motor aspects of Parkinson's disease. nih.gov Evidence from animal studies suggests that modulating D3 receptor activity can influence parkinsonian symptoms. michaeljfox.org For instance, some research indicates that D3 receptor agonists may help alleviate motor deficits. nih.gov Conversely, there is also evidence that D3 receptor antagonists could play a role in managing the side effects of common Parkinson's treatments, such as L-DOPA-induced dyskinesia. michaeljfox.org One study has suggested that low doses of the D3 receptor antagonist this compound could potentially enhance the anti-parkinsonian effects of other medications.

While the rationale for targeting the D3 receptor in Parkinson's disease is established, extensive preclinical studies with quantitative data on the specific effects of this compound on the motor and non-motor symptoms of PD are not widely available in the current body of scientific literature. Further research is necessary to fully elucidate the therapeutic potential of this compound in this context.

Implications for Cognitive Enhancement in Neurological and Psychiatric Conditions

Substantial preclinical evidence highlights the potential of this compound as a cognitive enhancer in the context of neurological and psychiatric disorders. Research in various animal models has demonstrated the compound's ability to reverse cognitive deficits.

In rodent models, this compound has shown efficacy in tasks assessing learning and memory. Specifically, in a novel object recognition task in rats, where memory is challenged by a delay, this compound administered subcutaneously dose-dependently reversed the cognitive impairment. Similarly, in a social novelty discrimination task, which relies on olfactory cues, this compound was also effective in mitigating delay-induced deficits.

The cognitive-enhancing properties of this compound have also been investigated in non-human primate models, which offer a closer translation to human conditions. In rhesus monkeys with cognitive impairment induced by the neurotoxin MPTP, oral administration of this compound led to significant improvements in cognitive flexibility, as measured by the attentional set-shifting task. Furthermore, in a variable delayed-response task assessing attention and working memory, this compound improved accuracy at shorter delay intervals. In aged monkeys exhibiting cognitive decline, this compound was found to enhance working memory, particularly by improving task accuracy at long delay intervals in a delayed matching-to-sample task.

These findings across different species and cognitive domains suggest that dopamine D3 receptor blockade with this compound is a promising strategy for addressing cognitive dysfunction in conditions such as schizophrenia and Parkinson's disease.

Interactive Data Table: Preclinical Efficacy of this compound in Cognitive Enhancement

| Animal Model | Cognitive Task | Dosing (mg/kg) | Key Findings |

| Rat | Novel Object Recognition | 0.01-0.63 (s.c.) | Dose-dependently blocked delay-induced impairment in visual learning and memory. |

| Rat | Social Novelty Discrimination | 0.16-2.5 (s.c.) | Reduced delay-induced deficits in a task based on olfactory cues. |

| Rhesus Monkey (MPTP-induced deficit) | Attentional Set-Shifting | 0.04 and 0.16 (p.o.) | Reversed deficits in cognitive flexibility (extra-dimensional shift). |

| Rhesus Monkey (MPTP-induced deficit) | Variable Delayed-Response | 0.04 and 0.16 (p.o.) | Significantly improved accuracy at short, but not long, delays in a task of attention and working memory. |

| Rhesus Monkey (Age-related deficit) | Delayed Matching-to-Sample | 0.16 and 0.63 (p.o.) | Significantly improved task accuracies for long delay intervals in a working memory task. |

Methodological Frameworks and Experimental Approaches in S33138 Research

In Vitro Experimental Paradigms

In vitro studies have been fundamental in the initial characterization of S33138, providing a controlled environment to dissect its molecular interactions. These paradigms primarily focus on receptor binding and functional activity at specific target sites.

Cell Culture Models for Receptor Characterization

The characterization of S33138's receptor binding profile has been achieved through the use of specific cell culture models. Chinese Hamster Ovary (CHO) cells are a commonly utilized vehicle for such studies due to their robustness and ease of genetic manipulation. researchgate.netfrontiersin.org For the investigation of S33138, CHO cells have been stably transfected to express cloned human dopamine (B1211576) D3, D2L (long isoform), and D2S (short isoform) receptors. nih.gov This allows for the precise assessment of the compound's affinity and selectivity for each of these specific receptor subtypes in an isolated system, free from the confounding variables of a more complex biological environment. The use of these engineered cell lines is a standard and essential tool for determining the foundational pharmacology of a novel compound.

Membrane Preparations for Binding and Functional Studies

To facilitate radioligand binding and functional assays, membrane preparations are derived from the aforementioned cultured cells. giffordbioscience.com This process typically involves the homogenization of the cells in a cold lysis buffer, followed by centrifugation to pellet the cell membranes. giffordbioscience.com The resulting membrane preparations, which are rich in the expressed receptors, are then used in various assays.

Radioligand binding assays are a cornerstone of this research, allowing for the determination of the binding affinity (Ki) of S33138 for its target receptors. nih.govgiffordbioscience.com In these assays, the prepared membranes are incubated with a radiolabeled ligand that is known to bind to the receptor of interest, along with varying concentrations of the unlabeled test compound (S33138). By measuring the displacement of the radioligand, the affinity of S33138 can be calculated.

Furthermore, functional assays, such as guanosine-5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding assays, are employed to determine the functional activity of S33138 at these receptors. nih.gov These assays measure the extent to which the compound acts as an agonist, antagonist, or inverse agonist by quantifying the G-protein activation following receptor binding.

Interactive Data Table: In Vitro Binding Affinity of S33138

| Receptor Subtype | Cell Line | Assay Type | S33138 pKi | Reference |

| Human Dopamine D3 | CHO | Radioligand Binding | 8.7 | nih.gov |

| Human Dopamine D2L | CHO | Radioligand Binding | 7.1 | nih.gov |

| Human Dopamine D2S | CHO | Radioligand Binding | 7.3 | nih.gov |

In Vivo Experimental Designs

Following in vitro characterization, the pharmacological properties of S33138 are further investigated using in vivo experimental designs. These studies in living organisms are critical for understanding the compound's effects within a complex physiological system.

Rodent Models (e.g., Rats, Mice)

Rodent models, particularly rats and mice, are extensively used in the preclinical evaluation of compounds like S33138. These models allow for the investigation of the compound's effects on behavior, neurochemistry, and electrophysiology in a whole-animal context. For example, studies in rats have been instrumental in demonstrating the in vivo consequences of S33138's dopamine D3 receptor antagonism.

Non-Human Primate Models (e.g., Rhesus Monkeys)

Non-human primate models, such as the rhesus monkey, offer a highly translational model for studying neurological and psychiatric disorders due to their close physiological and neuroanatomical similarities to humans. nih.gov In the context of compounds acting on the dopamine system, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated primate model of Parkinson's disease is particularly relevant. nih.gov While specific studies on S33138 in rhesus monkeys are not detailed in the provided information, this model is a standard for evaluating the therapeutic potential of dopamine receptor ligands.

Electrophysiological and Neurochemical Monitoring Techniques

To understand the functional impact of S33138 on neuronal activity and neurotransmitter release, sophisticated monitoring techniques are employed in vivo.

Electrophysiological Recordings: In vivo electrophysiology allows for the direct measurement of the firing activity of specific neuronal populations. nih.govnih.gov For a compound like S33138 that targets dopamine receptors, recordings from dopamine neurons in the ventral tegmental area (VTA) are of particular interest. nih.gov These studies can reveal whether the compound alters the firing rate or pattern of these neurons, providing insights into its functional effects on the dopamine system.

Neurochemical Monitoring: Techniques such as in vivo microdialysis are used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions. nih.govnih.gov In the study of S33138, microdialysis can be used to assess its impact on dopamine release in areas rich in D3 receptors, such as the nucleus accumbens. This provides a direct measure of the compound's ability to modulate dopaminergic transmission in vivo.

Interactive Data Table: In Vivo Methodologies for S33138 Research

| Methodology | Animal Model | Brain Region of Interest | Measured Parameter | Reference |

| Electrophysiology | Rat | Ventral Tegmental Area (VTA) | Firing rate and pattern of dopamine neurons | nih.gov |

| Microdialysis | Rat | Nucleus Accumbens | Extracellular dopamine levels | nih.govnih.gov |

Genetic and Molecular Biology Techniques

The investigation of S-33138's pharmacological profile and its effects on the central nervous system has been supported by a range of genetic and molecular biology techniques. These methods have been crucial in elucidating the compound's interaction with its molecular targets and the subsequent downstream cellular and genetic events.

Gene Expression Analysis

Research into the molecular mechanisms of S-33138 has involved the analysis of gene expression, particularly focusing on proteins associated with neural plasticity and addiction pathways. A key finding in this area is the observation that chronic administration of S-33138 can lead to an enhancement in the levels of the transcription factor ΔFosB (delta-FosB). nih.gov ΔFosB is a notably stable protein that accumulates in specific brain regions, such as the nucleus accumbens, following repeated exposure to various stimuli, including drugs of abuse. researchgate.net This accumulation is considered a critical molecular switch in the development of addiction-related neuroplasticity. wikipedia.org

The methods employed to study changes in gene expression, such as the upregulation of ΔFosB, typically involve techniques that can quantify specific mRNA and protein levels. While the specific assays used in every S-33138 study are not always detailed, standard molecular biology workflows for such analyses include:

Quantitative Polymerase Chain Reaction (qPCR): To measure the mRNA levels of the FosB gene, which would indicate an increase in the transcription of the gene leading to the production of ΔFosB protein.

Western Blotting: To quantify the amount of ΔFosB protein in brain tissue samples, providing a direct measure of the protein's accumulation.

Immunohistochemistry/Immunofluorescence: To visualize the localization and distribution of ΔFosB protein within specific neuronal populations in the brain.

In broader research on ΔFosB, more advanced techniques such as fluorescence polarization (FP) assays have been developed to screen for small molecules that modulate ΔFosB's function, demonstrating the sophisticated molecular tools available to study the downstream effects of compounds like S-33138. nih.gov

Table 1: Gene Expression Analysis Findings for S-33138

| Finding | Implication | Potential Methodologies |

|---|---|---|

| Enhanced levels of ΔFosB in the nucleus accumbens with chronic S-33138 administration. nih.gov | Suggests a role for S-33138 in modulating long-term neural plasticity and addiction-related pathways. | Western Blotting, Immunohistochemistry, qPCR |

| ΔFosB is a key regulator of addiction-related gene expression. wikipedia.org | The modulation of ΔFosB by S-33138 could be a primary mechanism for its effects on drug-seeking behavior. | Chromatin Immunoprecipitation (ChIP), RNA-sequencing |

Immunochemical Detection Methods

Immunochemical techniques have been fundamental in characterizing the binding properties of S-33138 to its primary targets, the dopamine D2 and D3 receptors. These methods utilize antibodies and radiolabeled ligands to detect and quantify receptor binding and functional activity.

One of the primary techniques used is the radioligand binding assay . In these assays, cell membranes expressing the receptor of interest (e.g., human dopamine D3 receptors) are incubated with a radiolabeled ligand. The ability of S-33138 to displace the radioligand is measured, which allows for the determination of its binding affinity (Ki).

Functional assays are also employed to determine whether S-33138 acts as an agonist or an antagonist at these receptors. A common functional assay is the [35S]-GTPγS binding assay . This assay measures the activation of G-proteins, which is an early step in receptor signaling. In the presence of an agonist, the binding of [35S]-GTPγS to G-proteins is increased. An antagonist, like S-33138, would block this agonist-induced increase.

Table 2: Immunochemical Detection Methods in S-33138 Research

| Technique | Purpose | Key Finding for S-33138 |

|---|---|---|

| Radioligand Binding Assays | To determine the binding affinity of S-33138 for dopamine receptors. | S-33138 displays a higher affinity for D3 receptors compared to D2 receptors. |

| [35S]-GTPγS Binding Assays | To assess the functional activity of S-33138 (agonist vs. antagonist). | S-33138 acts as an antagonist at D3 receptors, blocking agonist-induced G-protein activation. |

Receptor Mutagenesis and Knockout Models

To further delineate the specific role of the dopamine D3 receptor in the pharmacological effects of S-33138, researchers have utilized genetically modified animal models, specifically D3 receptor knockout mice . These mice lack a functional D3 receptor, allowing for a direct comparison of the compound's effects in the presence and absence of its primary target.

Studies using D3 receptor knockout mice have been instrumental in confirming that the D3 receptor is the principal site of action for many of S-33138's observed effects. For instance, if a behavioral effect of S-33138 is present in wild-type mice but absent in D3 receptor knockout mice, it provides strong evidence that this effect is mediated by the D3 receptor. Research has shown that in line with the effects observed with S-33138, D3 receptor knockout mice exhibit increased baseline levels of cell proliferation in the hippocampus. nih.gov

Receptor mutagenesis is another powerful technique that, while not extensively detailed in the available literature specifically for S-33138, is a common approach in pharmacology to understand ligand-receptor interactions at the molecular level. This technique involves creating specific mutations in the amino acid sequence of the receptor to identify key residues involved in ligand binding and receptor activation.

Table 3: Use of Genetically Modified Models in S-33138 Research

| Model/Technique | Purpose | Key Finding |

|---|---|---|

| D3 Receptor Knockout Mice | To determine the necessity of the D3 receptor for S-33138's effects. | The absence of the D3 receptor alters baseline behaviors in a manner that can be compared to the effects of S-33138, supporting the compound's mechanism of action. nih.gov |

| Receptor Mutagenesis | To identify specific amino acid residues in the D3 receptor that are crucial for S-33138 binding. | While not specifically documented for S-33138, this technique is vital for understanding the molecular determinants of ligand selectivity. |

Behavioral Assay Systems

A comprehensive understanding of the in vivo effects of S-33138 has been achieved through a variety of behavioral assay systems in animal models. These assays are designed to assess the compound's impact on complex behaviors related to reward, motivation, and cognition.

Operant Conditioning and Reinforcement Schedules

Operant conditioning paradigms are central to studying the effects of S-33138 on motivated behavior, particularly in the context of addiction. In these tasks, animals learn to perform a specific action (e.g., pressing a lever) to receive a reward (e.g., a drug infusion or food).

One of the key operant conditioning procedures used in S-33138 research is intravenous self-administration , particularly of cocaine. nih.govnih.gov In these studies, animals are typically trained on a fixed-ratio (FR) schedule of reinforcement , where a specific number of responses are required to receive a single infusion of the drug. The effect of S-33138 on the rate of self-administration provides insight into its potential to modulate the reinforcing properties of the drug. Research has shown that S-33138 can produce biphasic effects on cocaine self-administration, with lower doses sometimes increasing responding (potentially to compensate for reduced drug reward) and higher doses decreasing it. nih.govnih.gov

Another relevant paradigm is brain-stimulation reward (BSR) , where animals work for direct electrical stimulation of brain reward pathways. S-33138 has been shown to attenuate cocaine-enhanced BSR, further suggesting its ability to modulate reward processes. nih.gov

Table 4: Operant Conditioning Paradigms in S-33138 Research

| Paradigm | Reinforcement Schedule | Key Finding with S-33138 |

|---|---|---|

| Cocaine Self-Administration | Fixed-Ratio (FR) nih.govnih.gov | Biphasic effects on cocaine intake, suggesting modulation of cocaine's reinforcing properties. |

| Brain-Stimulation Reward (BSR) | Not applicable (direct stimulation) | Attenuates the enhancement of reward produced by cocaine. nih.gov |

| Cocaine-Induced Reinstatement | Not applicable (test of relapse) | Dose-dependently inhibits the reinstatement of drug-seeking behavior. nih.govnih.gov |

Cognitive Behavioral Batteries

To evaluate the potential cognitive-enhancing effects of S-33138, a battery of cognitive behavioral tests has been employed in both rodent and primate models. These tests assess various domains of cognition, including learning, memory, and executive function.

Novel Object Recognition (NOR) Task: This task assesses visual learning and memory. Animals are first familiarized with two identical objects. After a delay, one of the objects is replaced with a novel one. Animals that remember the familiar object will spend more time exploring the novel one. S-33138 has been shown to reverse delay-induced impairments in this task. nih.gov

Social Novelty Discrimination (SND): This assay is similar to NOR but uses social stimuli (e.g., another animal) and relies more on olfactory cues. S-33138 has also demonstrated efficacy in reducing deficits in this task.

Attentional Set-Shifting Task (ASST): This task measures cognitive flexibility, a key aspect of executive function. Animals must learn a rule to receive a reward and then shift their attention to a new rule when the contingencies change. S-33138 has been found to reverse deficits in the extradimensional shift phase of this task. b-neuro.com

Delayed Matching-to-Sample (DMTS) Task: This task is a measure of working memory and is often used in primates. The subject is shown a sample stimulus, and after a delay, must identify the matching stimulus from a set of choices. S-33138 has been shown to improve performance in this task, particularly in animals with age-related cognitive deficits. nih.govnih.gov

Table 5: Cognitive Behavioral Assays Used in S-33138 Research

| Assay | Cognitive Domain Assessed | Effect of S-33138 |

|---|---|---|

| Novel Object Recognition (NOR) | Visual Learning and Memory | Reverses delay-induced deficits. nih.gov |